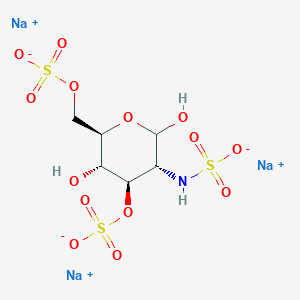
D-Glucosamine-2,3,6-trisulfate, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucosamine-2,3,6-trisulfate, trisodium salt is a sulfated derivative of glucosamine, a naturally occurring amino sugar. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of three sulfate groups attached to the glucosamine molecule, which enhances its solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucosamine-2,3,6-trisulfate, trisodium salt typically involves the sulfation of glucosamine. One common method includes the reaction of glucosamine hydrochloride with sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature and pH conditions to ensure the selective sulfation at the 2, 3, and 6 positions of the glucosamine molecule .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to achieve higher yields and purity. The process includes the sulfation reaction followed by purification steps such as crystallization and filtration to obtain the final product in its trisodium salt form .
Análisis De Reacciones Químicas
Types of Reactions
D-Glucosamine-2,3,6-trisulfate, trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of desulfated glucosamine derivatives.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Desulfated glucosamine and its derivatives.
Substitution: Various substituted glucosamine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
D-Glucosamine-2,3,6-trisulfate, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfated compounds.
Biology: Studied for its role in cellular signaling and as a potential therapeutic agent for various diseases.
Medicine: Investigated for its anti-inflammatory and chondroprotective properties, making it a candidate for the treatment of osteoarthritis.
Industry: Utilized in the production of sulfated polysaccharides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of D-Glucosamine-2,3,6-trisulfate, trisodium salt involves its interaction with various molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in the synthesis and degradation of glycosaminoglycans, which are essential components of the extracellular matrix.
Pathways Involved: The compound modulates signaling pathways related to inflammation and cartilage metabolism, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
D-Glucosamine-3,6-di-O-sulfate (2Na): Another sulfated derivative of glucosamine with two sulfate groups.
D-Galactosamine-2-N-sulfate, sodium salt: A sulfated derivative of galactosamine.
D-Glucosamine-2-N,6-O-disulfate, sodium salt: A disulfated derivative of glucosamine.
Uniqueness
D-Glucosamine-2,3,6-trisulfate, trisodium salt is unique due to the presence of three sulfate groups, which enhances its solubility and reactivity compared to other sulfated derivatives. This makes it particularly useful in applications requiring high sulfation levels and specific reactivity patterns .
Propiedades
IUPAC Name |
trisodium;[(3R,4R,5R,6R)-2,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO14S3.3Na/c8-4-2(1-19-23(13,14)15)20-6(9)3(7-22(10,11)12)5(4)21-24(16,17)18;;;/h2-9H,1H2,(H,10,11,12)(H,13,14,15)(H,16,17,18);;;/q;3*+1/p-3/t2-,3-,4-,5-,6?;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRDKLPBWDHGMF-FRWAFGSFSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NNa3O14S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl-N-boc-4[(diethoxy-phosphoryl)-difluoro]methyl phenylalanine](/img/structure/B587285.png)
![Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B587289.png)
amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester](/img/structure/B587290.png)

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide](/img/structure/B587292.png)





![Carbamic acid, [2-(acetyloxy)propyl]-, ethyl ester (9CI)](/img/new.no-structure.jpg)


